molecular formula C24H30 B3067826 1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene CAS No. 1688656-72-5

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3067826
CAS No.: 1688656-72-5
M. Wt: 318.5 g/mol
InChI Key: IYCWQAAHRXLROL-UHFFFAOYSA-N
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Description

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple methyl groups and a vinyl group attached to a tetrahydronaphthalene core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by a series of methylation and vinylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or platinum to facilitate the vinylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,4,6-Pentamethyl-7-(1-phenyl)vinyl-1,2,3,4-tetrahydronaphthalene
  • 1,1,4,4,6-Pentamethyl-7-(1-(m-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene
  • 1,1,4,4,6-Pentamethyl-7-(1-(o-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene

Uniqueness

1,1,4,4,6-Pentamethyl-7-(1-(p-tolyl)vinyl)-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interactions compared to its isomers or other similar compounds. This unique structure can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-2,3-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30/c1-16-8-10-19(11-9-16)18(3)20-15-22-21(14-17(20)2)23(4,5)12-13-24(22,6)7/h8-11,14-15H,3,12-13H2,1-2,4-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWQAAHRXLROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128496
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688656-72-5
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1688656-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-7-[1-(4-methylphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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